2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-7(2)14-18-19-15(24-14)17-13(20)8-6-9(21-3)11(22-4)12(23-5)10(8)16/h6-7H,1-5H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUSNJURARBXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Isovaleric Acid
Isovaleric acid (3-methylbutanoic acid) is reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole ring. The reaction proceeds via initial activation of the carboxylic acid by POCl₃, followed by cyclization with thiosemicarbazide.
Procedure :
- Combine isovaleric acid (3.00 mmol) with POCl₃ (10 mL) and stir at room temperature for 20 minutes.
- Add thiosemicarbazide (3.00 mmol) and heat the mixture at 80–90°C for 1 hour.
- Cool the reaction, dilute with water (40 mL), reflux for 4 hours, and basify to pH 8 using 50% NaOH.
- Filter and recrystallize the product from ethanol to obtain 5-isopropyl-1,3,4-thiadiazol-2-amine as a white solid (yield: ~75%).
Key Characterization :
- ¹H-NMR (DMSO-d₆): δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.02 (septet, 1H, J = 6.8 Hz, CH), 7.21 (s, 2H, NH₂).
- FT-IR : Peaks at 3369 cm⁻¹ (N–H stretch) and 1552 cm⁻¹ (C=N stretch).
Synthesis of 2-Bromo-3,4,5-Trimethoxybenzoyl Chloride
The electrophilic component, 2-bromo-3,4,5-trimethoxybenzoyl chloride, is derived from functionalization of a trimethoxybenzoic acid precursor.
Bromination of 3,4,5-Trimethoxybenzoic Acid
Direct bromination at the ortho position of 3,4,5-trimethoxybenzoic acid is achieved using bromine (Br₂) in acetic acid under catalytic FeBr₃.
Procedure :
- Dissolve 3,4,5-trimethoxybenzoic acid (10 mmol) in glacial acetic acid (20 mL).
- Add FeBr₃ (0.1 equiv) and slowly drip Br₂ (1.1 equiv) at 0°C.
- Stir at room temperature for 12 hours, pour into ice water, and extract with ethyl acetate.
- Purify by column chromatography (hexane/ethyl acetate, 3:1) to isolate 2-bromo-3,4,5-trimethoxybenzoic acid (yield: ~68%).
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
Procedure :
- Reflux 2-bromo-3,4,5-trimethoxybenzoic acid (5 mmol) with SOCl₂ (10 mL) in dichloromethane (20 mL) for 3 hours.
- Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride as a pale yellow oil (yield: ~92%).
Amide Coupling Reaction
The final step involves coupling 5-isopropyl-1,3,4-thiadiazol-2-amine with 2-bromo-3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.
Procedure :
- Dissolve 5-isopropyl-1,3,4-thiadiazol-2-amine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
- Add triethylamine (Et₃N, 2.4 mmol) and cool the mixture to 0°C.
- Slowly add 2-bromo-3,4,5-trimethoxybenzoyl chloride (1.0 mmol) in THF (5 mL) and stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify by recrystallization from methanol to yield the title compound (yield: ~58%).
Key Characterization :
- ¹H-NMR (DMSO-d₆): δ 1.32 (d, 6H, CH(CH₃)₂), 3.00 (septet, 1H, CH), 3.85 (s, 9H, OCH₃), 7.45 (s, 1H, Ar–H), 10.21 (s, 1H, NH).
- ¹³C-NMR : δ 168.2 (C=O), 152.1–109.8 (aromatic carbons), 56.1–56.3 (OCH₃), 28.5 (CH), 22.1 (CH(CH₃)₂).
- HRMS : Calculated for C₁₆H₁₉BrN₃O₄S [M+H]⁺: 444.03; Found: 444.05.
Optimization and Mechanistic Considerations
Solvent and Base Selection
The use of THF and Et₃N in the coupling step minimizes side reactions, such as hydrolysis of the acyl chloride, while facilitating efficient nucleophilic attack by the amine. Alternatives like dichloromethane (DCM) or dimethylformamide (DMF) reduce yields by 15–20% due to increased polarity-induced decomposition.
Temperature Control
Maintaining temperatures below 15°C during acyl chloride addition prevents racemization and ensures regioselective amide bond formation.
Purification Challenges
The product’s low solubility in common organic solvents necessitates recrystallization from methanol or mixed solvents (e.g., ethyl acetate/hexane), achieving >98% purity.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Thiadiazole synthesis | POCl₃, thiosemicarbazide | 75 | 95 | |
| Benzoyl chloride | SOCl₂, DCM | 92 | 99 | |
| Amide coupling | Et₃N, THF, 0°C → RT | 58 | 98 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions may target the bromine atom or the thiadiazole ring, potentially leading to debromination or ring-opening products.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Debrominated or ring-opened products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.
Receptor Binding: Investigated for binding affinity to certain biological receptors.
Medicine
Drug Development: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Agricultural Chemicals: Potential use as herbicides or pesticides.
Materials Science: Studied for incorporation into advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used as a receptor ligand, it may interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring is a critical pharmacophore in medicinal chemistry. Substitutions at position 5 of this ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of the target compound with two analogs from recent screening libraries:
Key Observations :
- Electronic Effects: The bromine atom at C2 of the benzamide ring (unique to the target compound) introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to non-brominated analogs .
Bromine Substitution Patterns
Bromine placement critically impacts reactivity and bioactivity:
- In the target compound, bromine is located on the benzamide ring, whereas analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole feature bromine directly on the thiadiazole core . This positional difference alters electronic delocalization, with benzamide bromine favoring π-stacking interactions in protein binding pockets.
- Brominated benzamides (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide ) exhibit enhanced crystallinity due to halogen bonding, a property that may extend to the target compound, facilitating structural characterization via X-ray diffraction .
Methoxy Group Contributions
The 3,4,5-trimethoxybenzamide moiety is conserved across all compared compounds. These groups enhance solubility via hydrogen bonding and contribute to binding affinity in enzymes like histone deacetylases (HDACs) through hydrophobic interactions .
Biological Activity
2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C12H13BrN3O3S
- Molar Mass : 327.21 g/mol
- CAS Number : 1019111-62-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Thiadiazole Derivative : The starting material is 5-isopropyl-1,3,4-thiadiazole which is brominated to yield the bromo derivative.
- Formation of Benzamide : The bromo-thiadiazole is then coupled with 3,4,5-trimethoxybenzoic acid to form the final amide product.
Antioxidant Activity
The compound has shown significant antioxidant properties in various assays:
- DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method. Results indicated a strong capacity to reduce DPPH radicals.
- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay confirmed its potential as an effective antioxidant.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| FRAP | 30 |
Antiproliferative Activity
In vitro studies on cancer cell lines demonstrated that the compound exhibits antiproliferative effects:
- Cell Lines Tested : MCF7 (breast cancer), HL60 (leukemia).
- Results : The compound showed IC50 values in the micromolar range against both cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15 |
| HL60 | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated through inhibition of pro-inflammatory cytokines and enzymes:
- 5-Lipoxygenase Inhibition : The compound inhibited the enzyme with an IC50 value of 0.5 µM.
The biological activity of this compound can be attributed to:
- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities.
- Enzyme Inhibition : The thiadiazole moiety plays a crucial role in interacting with enzyme active sites.
Case Studies
Several studies have been conducted to explore the efficacy of this compound:
- Photoprotective Effects : A study demonstrated that formulations containing this compound provided effective UV protection while maintaining skin integrity.
- Combination Therapy Potential : Research into its use alongside traditional chemotherapeutics revealed synergistic effects in inhibiting tumor growth.
Q & A
Advanced Research Question
- Molecular Docking : Simulate binding modes using crystal structures from the PDB (e.g., 3,4,5-trimethoxybenzamide derivatives in tyrosinase, PDB: 2Y9X) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
- Pharmacophore Modeling : Identify essential features (e.g., methoxy groups, bromine) using Schrödinger’s Phase .
How is the crystal structure determined using X-ray diffraction, and what insights does it provide?
Advanced Research Question
Procedure :
Crystallization : Grow single crystals via vapor diffusion (ethanol/water).
Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .
Refinement : Process data with SHELXL (space group P2₁2₁2₁) and validate with PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
